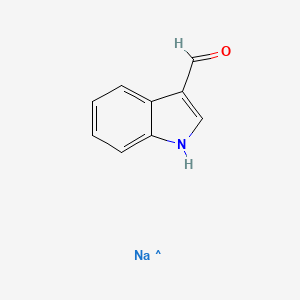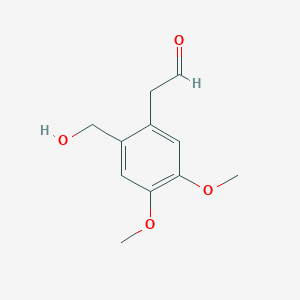
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde is an organic compound with a complex structure that includes both aldehyde and phenolic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxybenzaldehyde.
Hydroxymethylation: The aldehyde group is first converted to a hydroxymethyl group using formaldehyde and a base such as sodium hydroxide.
Formylation: The hydroxymethylated intermediate is then subjected to formylation using formic acid or a formylating agent under acidic conditions to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)ethanol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Phenolic Group: Can undergo redox reactions, contributing to its antioxidant properties.
Pathways: In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-4,5-dimethoxybenzaldehyde: Lacks the acetaldehyde group.
4,5-Dimethoxybenzaldehyde: Lacks both the hydroxymethyl and acetaldehyde groups.
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)ethanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde is unique due to the presence of both hydroxymethyl and acetaldehyde groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-4,5-dimethoxyphenyl]acetaldehyde |
InChI |
InChI=1S/C11H14O4/c1-14-10-5-8(3-4-12)9(7-13)6-11(10)15-2/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
NONGAXIWNXQONM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC=O)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)
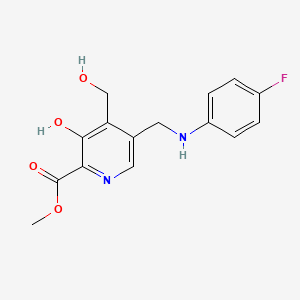
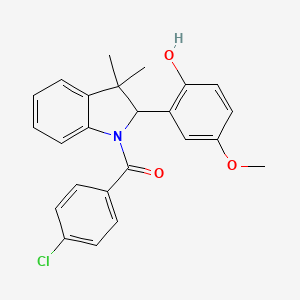
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
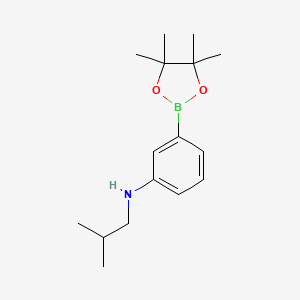
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
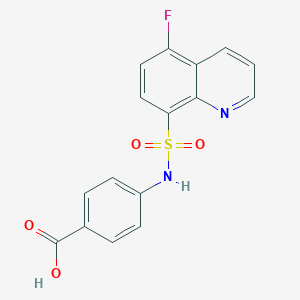
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)

![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
